molecular formula C21H23N3O2 B12428254 N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide CAS No. 922726-10-1

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide

Cat. No.: B12428254
CAS No.: 922726-10-1
M. Wt: 349.4 g/mol
InChI Key: FPOHNWQLNRZRFC-UHFFFAOYSA-N
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Description

Panobinostat, sold under the brand name Farydak, is a medication used for the treatment of multiple myeloma. It is a hydroxamic acid and acts as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). Panobinostat was approved for medical use in the United States in February 2015 and in the European Union in August 2015 . It is known for its potent antitumor activity, attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .

Preparation Methods

The synthesis of Panobinostat involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to afford the key intermediate (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Subsequently, a nucleophilic substitution reaction is carried out to generate the desired compound .

Biological Activity

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide, commonly known as Panobinostat, is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, therapeutic applications, and molecular mechanisms.

Pharmacological Properties

Panobinostat exhibits a range of pharmacological activities due to its ability to inhibit HDACs, which play critical roles in regulating gene expression through chromatin remodeling. The compound's structural features contribute to its effectiveness as an HDAC inhibitor:

Property Details
Molecular Formula C24_{24}H29_{29}N3_{3}O5_{5}
Molecular Weight 439.5 g/mol
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 8
Topological Polar Surface Area 135 Ų

Panobinostat functions primarily by inhibiting the activity of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status results in:

  • Gene Activation: Upregulation of tumor suppressor genes.
  • Apoptosis Induction: Promotion of programmed cell death in cancer cells.
  • Cell Cycle Arrest: Inhibition of tumor cell proliferation.

Therapeutic Applications

Panobinostat has been approved for the treatment of multiple myeloma and is being investigated for various hematological malignancies. Its combination with other agents, such as bortezomib and dexamethasone, has shown enhanced efficacy in clinical settings.

Case Studies

  • Multiple Myeloma Treatment:
    • A clinical trial demonstrated that Panobinostat combined with bortezomib and dexamethasone significantly improved progression-free survival compared to bortezomib alone (median progression-free survival: 12.5 months vs. 8.0 months) .
  • Solid Tumors:
    • Research indicates potential effectiveness in solid tumors when used alongside chemotherapy agents. A study reported that Panobinostat enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines .

Research Findings

Recent studies have elucidated additional biological activities associated with Panobinostat:

  • Antitumor Activity: Inhibition of tumor cell division and induction of apoptosis were confirmed through various assays, including MTT and flow cytometry analyses .
  • Synergistic Effects: Combination therapy with other HDAC inhibitors or chemotherapeutic agents has shown synergistic effects, enhancing overall antitumor efficacy .

Properties

IUPAC Name

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHNWQLNRZRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870350
Record name N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922726-10-1
Record name N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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